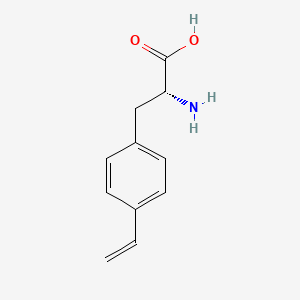![molecular formula C12H6BrIS B13143712 2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
2-Bromo-6-iododibenzo[b,d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-iododibenzo[b,d]thiophene is an organohalogen compound that belongs to the dibenzothiophene family. This compound is characterized by the presence of bromine and iodine atoms attached to the dibenzothiophene core, which is a sulfur-containing heterocyclic aromatic compound. The unique substitution pattern of bromine and iodine on the dibenzothiophene ring makes this compound of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iododibenzo[b,d]thiophene typically involves halogenation reactions. One common method is the sequential halogenation of dibenzothiophene. The process generally starts with the bromination of dibenzothiophene to form 2-bromodibenzothiophene, followed by iodination to introduce the iodine atom at the 6-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-iododibenzo[b,d]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organolithium compounds (for metal-halogen exchange) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzothiophenes, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
2-Bromo-6-iododibenzo[b,d]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2-Bromo-6-iododibenzo[b,d]thiophene exerts its effects depends on its specific application. In chemical reactions, the bromine and iodine atoms act as reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Bromo-6-iododibenzo[b,d]thiophene can be compared with other halogenated dibenzothiophenes, such as:
2-Bromo-6-chlorodibenzo[b,d]thiophene: Similar structure but with chlorine instead of iodine, which may result in different reactivity and applications.
2-Iodo-6-bromodibenzo[b,d]thiophene: The positions of bromine and iodine are reversed, potentially affecting the compound’s chemical behavior.
2,6-Dibromodibenzo[b,d]thiophene: Contains two bromine atoms, which may influence its reactivity and suitability for specific applications.
The unique combination of bromine and iodine in this compound provides distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H6BrIS |
|---|---|
Molecular Weight |
389.05 g/mol |
IUPAC Name |
2-bromo-6-iododibenzothiophene |
InChI |
InChI=1S/C12H6BrIS/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H |
InChI Key |
IDMMLMCBDZNPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


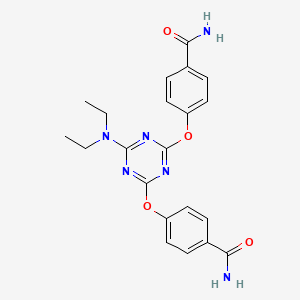

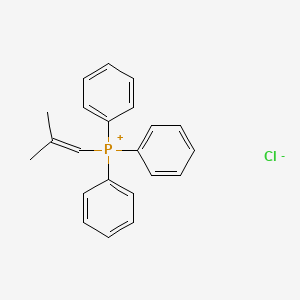
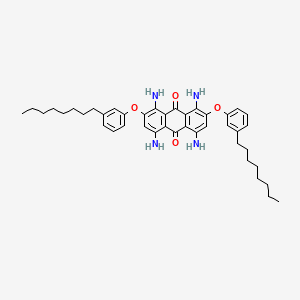

![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
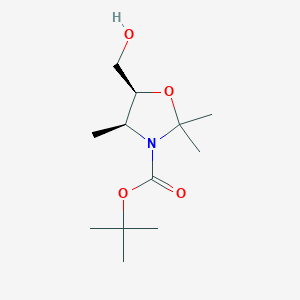
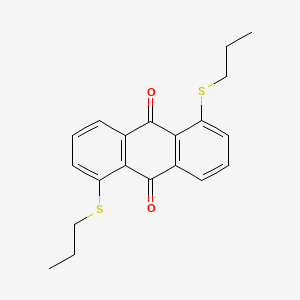

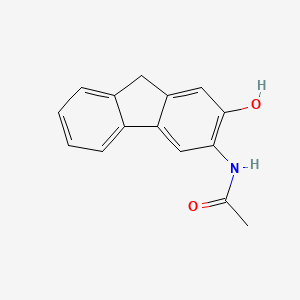
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
